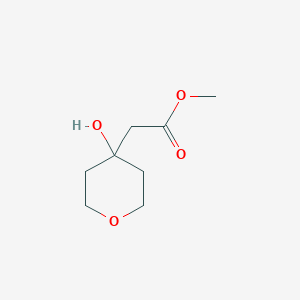

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate is an organic compound with the molecular formula C₈H₁₄O₄. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method is the esterification of 4-hydroxytetrahydropyran-4-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate is an organic compound with potential applications in chemical synthesis and pharmaceuticals. It features a tetrahydropyran ring, a six-membered ring containing one oxygen atom and five carbon atoms, and a hydroxyl group at the 4-position of the tetrahydropyran, contributing to its reactivity and potential biological activity.

Potential Applications

- Pharmaceuticals Due to its structural features, this compound may be used in drug development. Interaction studies could focus on its binding affinity to enzymes or receptors to understand potential therapeutic roles or toxicological effects. Assessing its interaction with cytochrome P450 enzymes could reveal insights into its metabolism and safety profile.

- Chemical Synthesis The compound can be synthesized through methods involving tetrahydropyran derivatives and is found in research studies and chemical databases, indicating its relevance in synthetic organic chemistry. As an ester, methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can participate in reactions like hydrolysis, transesterification, and reactions with nucleophiles.

- Organic Reactions 4-Methyltetrahydropyran (4-MeTHP), a hydrophobic cyclic ether, has potential for industrial applications as an organic reaction solvent. It can be applied to radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, and metathesis reactions .

Wirkmechanismus

The mechanism of action of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

4-Hydroxytetrahydropyran-4-yl acetic acid: The acid precursor used in the synthesis of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate.

Uniqueness

This compound is unique due to its specific functional groups and reactivity. The presence of both hydroxyl and ester groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Chemical Structure : The compound features a tetrahydropyran ring with a hydroxyl group and an acetate moiety.

Biological Activity

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related tetrahydropyran derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Compounds in this class have been observed to modulate pathways involving nuclear factor kappa B (NF-κB), which plays a critical role in inflammation.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several tetrahydropyran derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding supports the hypothesis that the compound may inhibit NF-κB activation, thereby reducing inflammation.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Significant reduction in ROS levels; potential for use in oxidative stress therapies. |

| Study B | Anti-inflammatory Effects | Decreased IL-6 and TNF-α levels; suggests inhibition of NF-κB pathway. |

| Study C | Antimicrobial Properties | Effective against specific bacterial strains; mechanism may involve membrane disruption. |

Eigenschaften

Molekularformel |

C8H14O4 |

|---|---|

Molekulargewicht |

174.19 g/mol |

IUPAC-Name |

methyl 2-(4-hydroxyoxan-4-yl)acetate |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)6-8(10)2-4-12-5-3-8/h10H,2-6H2,1H3 |

InChI-Schlüssel |

GZMRPQVAGWYAGN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1(CCOCC1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.